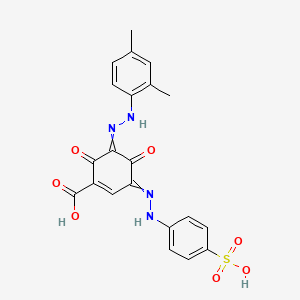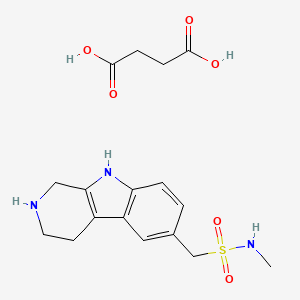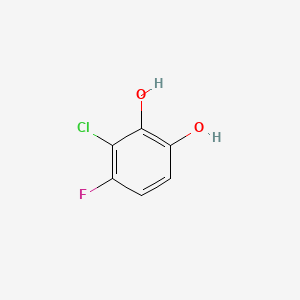![molecular formula C27H40ClNO2 B13839239 (3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veratramine Hydrochloride is a natural steroidal alkaloid derived from plants of the Veratrum species. It is known for its diverse biological activities, including antihypertensive, anticancer, and neurotoxic effects. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Veratramine Hydrochloride can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthesis involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety . This method provides a concise and scalable approach to produce gram quantities of Veratramine Hydrochloride.
Industrial Production Methods
Industrial production of Veratramine Hydrochloride typically involves the extraction of the compound from Veratrum species, followed by purification and conversion to its hydrochloride salt. The extraction process may include solvent extraction, chromatography, and crystallization techniques to obtain the pure compound.
化学反応の分析
Types of Reactions
Veratramine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Veratramine Hydrochloride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of Veratramine Hydrochloride with altered functional groups, which can exhibit different biological activities.
科学的研究の応用
Veratramine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other steroidal alkaloids and as a model compound for studying complex organic reactions.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, autophagy, and signal transduction pathways.
Medicine: Veratramine Hydrochloride has shown potential in treating hypertension, cancer, and neurological disorders.
作用機序
Veratramine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of the Hedgehog signaling pathway by binding to the target DNA sequence of activator protein-1 (AP-1), thereby inhibiting gene transcription . Additionally, it affects ion channels and neurotransmitter receptors, contributing to its antihypertensive and neurotoxic effects .
類似化合物との比較
Veratramine Hydrochloride is structurally similar to other Veratrum alkaloids, such as jervine and cyclopamine. These compounds share a common C-nor-D-homo steroid skeleton but differ in their functional groups and biological activities . For example:
Cyclopamine: A potent inhibitor of the Hedgehog signaling pathway, used in cancer research.
Jervine: Exhibits similar anticancer properties but with different pharmacokinetics and toxicity profiles.
Veratramine Hydrochloride stands out due to its unique combination of antihypertensive, anticancer, and neurotoxic effects, making it a valuable compound for diverse scientific research applications.
特性
分子式 |
C27H40ClNO2 |
|---|---|
分子量 |
446.1 g/mol |
IUPAC名 |
(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19-,22-,24-,25+,26-,27-;/m0./s1 |
InChIキー |
LXICYACAINWSSL-DNQLKWNESA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O.Cl |
正規SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


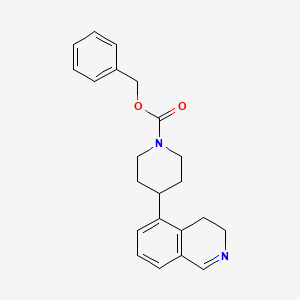
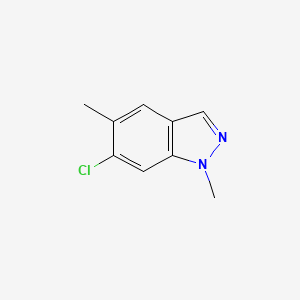
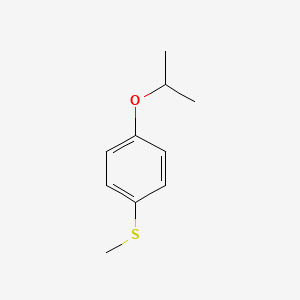



![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)

